molecular formula C19H16N4O6S B2601797 N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide CAS No. 450337-90-3

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide

Cat. No.: B2601797
CAS No.: 450337-90-3
M. Wt: 428.42
InChI Key: BLYSKRMSGHKOGV-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, a methoxyphenyl group, and a nitrobenzamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the thieno[3,4-c]pyrazole core, which can be synthesized through a cyclization reaction involving appropriate precursors. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, while the nitrobenzamide moiety can be added through a nitration reaction followed by amidation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation may produce various oxidized forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

    N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-chlorobenzamide: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

The uniqueness of N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O6S/c1-29-15-7-5-13(6-8-15)22-18(16-10-30(27,28)11-17(16)21-22)20-19(24)12-3-2-4-14(9-12)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYSKRMSGHKOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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